1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone is an organic compound that features a unique combination of phenyl, pyridine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone can be achieved through several methods. One common approach involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide under reflux conditions in ethanol . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
These methods emphasize simplicity, atom economy, and minimal waste production .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide and triethylamine in chloroform.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Chromium trioxide, triethylamine, chloroform.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenated reagents, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with various biological molecules, influencing their activity. Additionally, the phenyl and pyridine rings can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Diphenyl-2-(pyridin-2-ylsulfanyl)ethanone is unique due to its specific combination of phenyl, pyridine, and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15NOS |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-pyridin-2-ylsulfanylethanone |
InChI |
InChI=1S/C19H15NOS/c21-18(15-9-3-1-4-10-15)19(16-11-5-2-6-12-16)22-17-13-7-8-14-20-17/h1-14,19H |
InChI Key |
PAYMAMGOURTVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=N3 |
Origin of Product |
United States |
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